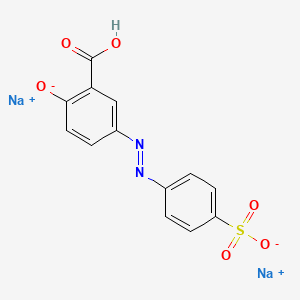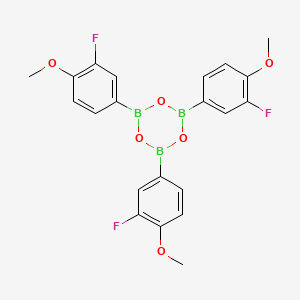
Mordant Yellow 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mordant Yellow 10, also known as 5-(p-Sulfophenylazo)salicylic acid, disodium salt, is a synthetic monoazo dye. It is primarily used in the textile industry for dyeing wool and silk, providing vibrant yellow colors. This compound is characterized by its sulfonic acid and nitro functional groups, which contribute to its excellent light and wash fastness properties .
Wirkmechanismus
Target of Action
Mordant Yellow 10, also known as Acid Yellow 3, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles and food products . The dye binds to these materials, imparting a yellow color.
Mode of Action
The mode of action of this compound involves the formation of a complex with the target material. This is facilitated by the presence of sulfonate groups in the dye, which form ionic bonds with the target material . The dye’s large size and the presence of van der Waals attractions and hydrophobic bonding also contribute to its binding .
Biochemical Pathways
This compound is a type of azo dye, and its decolorization involves the reduction of the azo bond. This process is facilitated by certain bacterial enzymes . For instance, riboflavin significantly enhances the reduction of this compound by anaerobic granular sludge .
Pharmacokinetics
It is slightly soluble in water, methanol, and DMSO, especially when heated . These properties influence its distribution and elimination when used in various applications.
Result of Action
The primary result of this compound’s action is the imparting of a yellow color to the target material. This is achieved through the formation of a complex between the dye and the material, which is stable and resistant to washing and light exposure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness can be affected by the temperature and the pH of the solution . Additionally, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mordant Yellow 10 involves the diazotization of sodium p-aminobenzenesulfonate, followed by coupling with salicylic acid. The reaction is typically carried out in an acidic medium, and the product is then salted out, filtered, and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The raw materials include sodium p-aminobenzenesulfonate, salicylic acid, sulfuric acid, sodium nitrite, soda ash, and refined salt. The process involves precise control of reaction conditions to ensure high yield and purity of the dye .
Analyse Chemischer Reaktionen
Types of Reactions: Mordant Yellow 10 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used under controlled conditions to oxidize the dye.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Mordant Yellow 10 has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
- Mordant Yellow 3
- Mordant Yellow 4
- Mordant Yellow 5
Comparison: Mordant Yellow 10 is unique due to its specific chemical structure, which includes both sulfonic acid and nitro functional groups. This structure provides superior light and wash fastness compared to other similar compounds. Additionally, its ability to form stable complexes with metal ions makes it particularly effective in various applications, such as textile dyeing and spectrometric analysis .
Eigenschaften
CAS-Nummer |
6054-99-5 |
|---|---|
Molekularformel |
C13H10N2NaO6S |
Molekulargewicht |
345.28 g/mol |
IUPAC-Name |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21); |
InChI-Schlüssel |
HWLCMAGFIWJSCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na] |
Synonyme |
2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt; 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt; C.I. Mordant Yellow 10 Disodium salt; Acid Chrome Yellow; Acid Mordant Dark Yellow GG; Acid Mordant Yellow 2G; Acidic Mediu |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of Mordant Yellow 10?
A1: this compound has the molecular formula C13H8N2Na2O6S and a molecular weight of 370.27 g/mol. []
Q2: Does this compound exhibit any notable spectroscopic properties?
A2: Yes, MY10 is characterized by strong absorption in the visible light range, specifically peaking around 430 nm. This property is attributed to its azo (-N=N-) group and is influenced by its protonation state. []
Q3: How does the pH of the solution affect the absorption spectrum of MY10?
A3: The pH significantly impacts MY10's absorption spectrum. In alkaline solutions, the deprotonated form dominates, exhibiting strong absorption in the visible range. As the pH decreases (towards acidic conditions), the dye becomes protonated, leading to a blue shift in the absorption spectrum and a decrease in absorption intensity in the visible region. []
Q4: Can this compound be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs)?
A4: While MY10 has been investigated for its potential in DSSCs, studies have shown relatively low photovoltaic conversion efficiencies, even when optimizing parameters like solvent, pH, and electrode preparation. This limitation is primarily attributed to weak optical absorption in the visible range for some forms of the dye. []
Q5: Can this compound interact with metal ions, and if so, what are the implications?
A5: Yes, MY10 can act as a chelating agent due to the presence of carboxyl, hydroxyl, and sulfonic groups in its structure. This characteristic enables its use in applications like the removal of metal ions (e.g., Fe3+) from solutions. [] For example, bleached wool loaded with MY10 has been explored as a stable chelating material for removing Fe3+ from solutions, highlighting its potential in wastewater treatment. []
Q6: What is the significance of the different binding configurations of MY10 with TiO2 in DSSCs?
A6: DFT studies reveal that MY10 can bind to TiO2 via its carboxyl, hydroxyl, and sulfonic groups in various configurations. The carboxyl group tends to bind in bidentate bridging modes, while the salicylate can bind in tridentate or bidentate fashions. The sulfonic group prefers tridentate binding. Understanding these binding modes is crucial for optimizing dye-TiO2 interactions and enhancing electron transfer processes in DSSCs. []
Q7: Is this compound considered an environmental pollutant, and why?
A7: Yes, MY10, like many other azo dyes, is considered an environmental pollutant due to its presence in industrial wastewater, primarily from textile manufacturing. Its release into water bodies is undesirable due to its color, toxicity, and potential for bioaccumulation. [, ]
Q8: How can this compound be removed or degraded from wastewater?
A8: Several methods have been investigated for MY10 removal from wastewater. Biological treatment using anaerobic granular sludge is promising, especially when combined with aerobic processes for complete mineralization. [, , ] Advanced Oxidation Processes (AOPs) such as ozonation, Fenton reactions, and photocatalysis using TiO2 or ferrihydrite have also shown efficacy in degrading MY10. [, , , , ]
Q9: What is the role of redox mediators in the biodegradation of MY10?
A9: Redox mediators like riboflavin [] and various forms of activated carbon, including carbon nanotubes, [, ] have proven effective in accelerating the biodegradation of MY10. These mediators facilitate electron transfer processes during the anaerobic reduction of the azo bond, a crucial step in the biodegradation pathway.
Q10: Does the formation environment of catalysts like ferrihydrite affect the degradation of MY10?
A10: Yes, the formation environment of ferrihydrite significantly influences its microstructure and, consequently, its photocatalytic activity towards MY10 degradation. [] Studies have shown that ferrihydrite formed at a constant neutral pH exhibits higher adsorption capacity for MY10 but lower degradation rates compared to those formed under varying pH conditions. [] This observation highlights the importance of controlling synthesis parameters for optimizing material properties and catalytic performance.
Q11: What analytical methods are typically employed to monitor the degradation of this compound?
A11: UV-Vis spectrophotometry is commonly used to monitor MY10 degradation by measuring the decrease in absorbance at its characteristic wavelength. High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify MY10 and its degradation products. Total Organic Carbon (TOC) analysis helps determine the degree of mineralization achieved during treatment. [, , ]
Q12: Are there any computational chemistry studies focusing on this compound?
A12: Yes, Density Functional Theory (DFT) calculations have been used to study various aspects of MY10, including its electronic structure, optical properties, and interaction with TiO2 surfaces in DSSCs. [, ] These computational studies provide valuable insights into the molecular level details of MY10's behavior and inform the design of more efficient materials and processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)






![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
